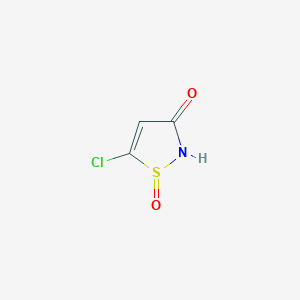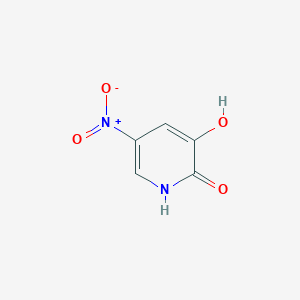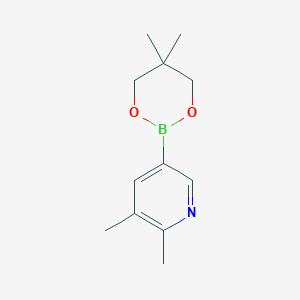
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a pyridine ring substituted with a dioxaborinane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine typically involves the reaction of a boronic acid derivative with a pyridine compound. One common method is the reaction of phenylboronic acid neopentyl glycol ester with 2,3-dimethylpyridine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the dioxaborinane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boron hydrides. Substitution reactions can result in a variety of functionalized pyridine derivatives.
科学研究应用
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to study boron-containing biomolecules and their interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborinane group can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing compounds.
相似化合物的比较
Similar Compounds
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. Its ability to participate in a wide range of reactions and form stable complexes makes it valuable in various applications, distinguishing it from other boronic acid derivatives.
属性
分子式 |
C12H18BNO2 |
|---|---|
分子量 |
219.09 g/mol |
IUPAC 名称 |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine |
InChI |
InChI=1S/C12H18BNO2/c1-9-5-11(6-14-10(9)2)13-15-7-12(3,4)8-16-13/h5-6H,7-8H2,1-4H3 |
InChI 键 |
LMWHRKXZWLDVMZ-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(N=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)

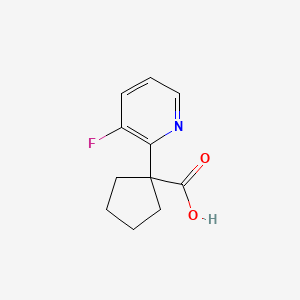
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
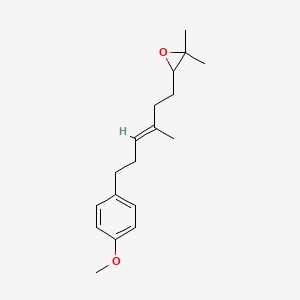
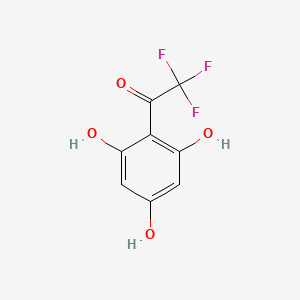
![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)


